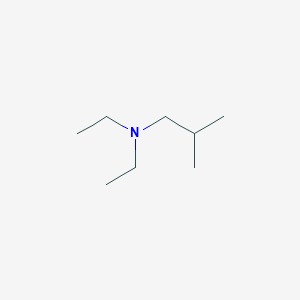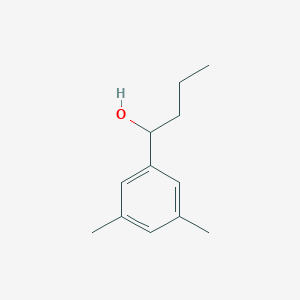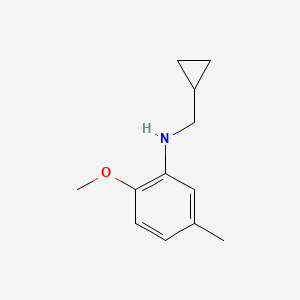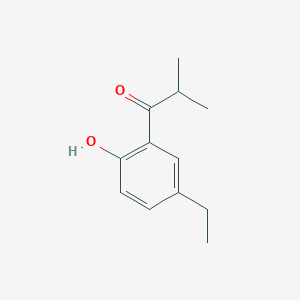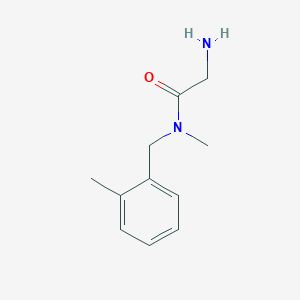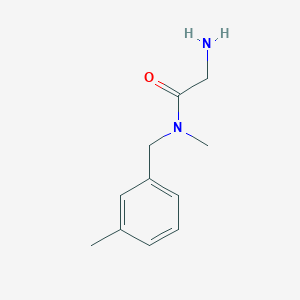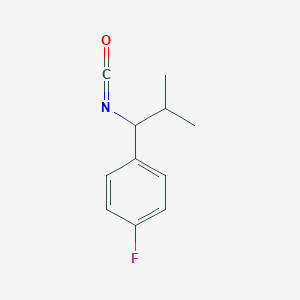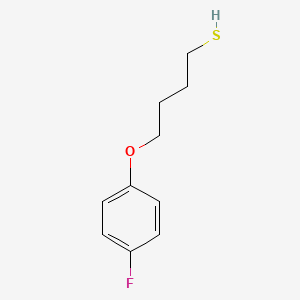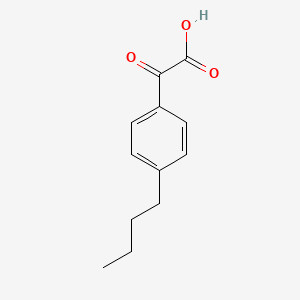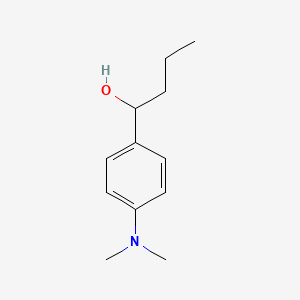
1-(4-(Dimethylamino)phenyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Dimethylamino)phenyl)butan-1-ol is an organic compound characterized by a phenyl ring substituted with a dimethylamino group and a butan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-(Dimethylamino)phenyl)butan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with butyl magnesium chloride (Grignard reagent) followed by reduction. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Dimethylamino)phenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alkane.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminium hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as halides or sulfonates can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-(Dimethylamino)phenyl)butanal or 1-(4-(Dimethylamino)phenyl)butanoic acid.
Reduction: 1-(4-(Dimethylamino)phenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Dimethylamino)phenyl)butan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of various chemical products, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(4-(Dimethylamino)phenyl)butan-1-ol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Dimethylamino)phenyl)butan-1-ol is similar to other compounds with phenyl rings substituted with different functional groups. Some similar compounds include:
4-(Dimethylamino)phenol
4-(Dimethylamino)benzoic acid
1-(4-(Dimethylamino)phenyl)ethanone
Uniqueness: What sets this compound apart is its combination of the dimethylamino group and the butan-1-ol moiety, which provides unique chemical and physical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)phenyl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-5-12(14)10-6-8-11(9-7-10)13(2)3/h6-9,12,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEHZCRXKBUDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
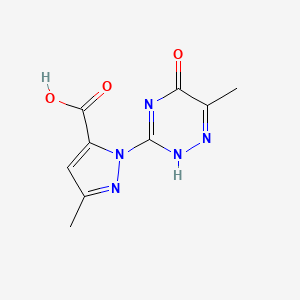
![7,8-Dimethyl-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7844661.png)
![6-Chloro-5,7-dimethyl-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7844662.png)
